Biological activity of 1,2,3-triazole derivatives in drug discovery
Biological activity of 1,2,3-triazole derivatives in drug discovery
An In-Depth Technical Guide to the Biological Activity of 1,2,3-Triazole Derivatives in Drug Discovery
Authored by Gemini, Senior Application Scientist
Abstract
The 1,2,3-triazole moiety, a five-membered nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of physicochemical properties—including metabolic stability, hydrogen bonding capability, and dipole character—makes it an exceptionally versatile scaffold in drug design.[3][4] This is further amplified by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a reliable, efficient, and biocompatible route for its synthesis.[4][5] This guide provides an in-depth exploration of the diverse biological activities of 1,2,3-triazole derivatives, detailing their mechanisms of action, summarizing key quantitative data, and presenting field-proven experimental protocols for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.
The Rise of the 1,2,3-Triazole: A Synthetic and Medicinal Chemistry Perspective
The 1,2,3-triazole ring is not just a passive linker connecting two pharmacophores; it actively participates in binding to biological targets through hydrogen bonds and dipole interactions.[4][5] Its aromatic stability makes it resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions, conferring metabolic stability to parent molecules.[3][5]
The true catalyst for its widespread adoption was the development of the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC). This reaction is the gold standard of click chemistry because it is highly specific, reliable, and can be performed under mild, often aqueous, conditions, accelerating the drug discovery process.[4][5]
Core Synthetic Workflow: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. The choice of this method is driven by its efficiency and robustness. The copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), dramatically increases the reaction rate and controls the regioselectivity, which is a significant advantage over the uncatalyzed thermal reaction that yields a mixture of 1,4 and 1,5-isomers.[5]
Caption: General workflow for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Anticancer Activity
1,2,3-Triazole derivatives have demonstrated significant potential as anticancer agents, with activities spanning a wide range of malignancies, including lung, breast, and colon cancers.[6][7][8] Several triazole-containing compounds, such as Carboxyamidotriazole (CAI), have entered clinical trials, highlighting their therapeutic promise.[2][8]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which triazole derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and by causing cell cycle arrest, preventing cancer cells from proliferating.[6][8] For instance, certain 1,2,3-triazole-containing quinoline derivatives have been shown to inhibit autophagy and induce apoptosis in human lung cancer cell lines.[6] Other derivatives act as inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) or tubulin.[9]
Caption: Key anticancer mechanisms of action for 1,2,3-triazole derivatives.
Quantitative Data Summary: Anticancer Activity
The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Triazole-Chromene Hybrids | A549 (Lung) | 1.02–74.28 µM | [1][6] |
| Triazole-Betulinic Acid Hybrids | A549 (Lung) | 3.7–9.0 µM | [6] |
| Triazole-Quinoline Hybrids | H460 / HCC827 (Lung) | 7.6–11 µM | [6] |
| Phosphonate-Triazole Derivative | HT-1080 (Fibrosarcoma) | ~15-50 µM Range | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[10][11] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete culture medium.[12] Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the treated plates for another 48-72 hours under the same conditions.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Antimicrobial Activity
In an era of rising antimicrobial resistance, 1,2,3-triazoles represent a promising scaffold for the development of new antibacterial and antifungal agents.[3][13][14] They have shown activity against a range of pathogens, including resistant strains like Staphylococcus aureus and Enterococcus faecalis.[3]
Mechanism of Action
The antimicrobial mechanisms of 1,2,3-triazoles are diverse. In fungi, they can act similarly to clinical azole antifungals by inhibiting enzymes essential for cell membrane integrity, such as lanosterol 14α-demethylase.[15] In bacteria, their ability to act as bioisosteres for amide bonds allows them to interfere with various enzymatic processes crucial for cell survival.[14] The triazole ring's capacity to form hydrogen bonds and engage in dipole interactions facilitates binding to the active sites of microbial enzymes.[3]
Quantitative Data Summary: Antimicrobial Activity
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[16]
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Coumarin-Triazole Conjugates | Enterococcus faecalis | 12.5–50 µg/mL | [3] |
| Chalcone-Triazole Hybrids | Gram-positive bacteria | 6.25–100 µg/mL | [3] |
| Tetrazoloquinoline-Triazoles | S. aureus | 8 µg/mL | [15] |
| Tetrazoloquinoline-Triazoles | A. flavus / C. neoformans | 16 µg/mL | [15] |
| Indole-Pyrazolone-Triazoles | Acinetobacter baumannii | 10 µg/mL | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[16][18] It provides a quantitative result and is amenable to high-throughput screening.
Step-by-Step Methodology:
-
Inoculum Preparation: Select several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). Concentrations might range from 0.5 to 64 µg/mL.[18]
-
Inoculation: Dilute the standardized inoculum from Step 1 into the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the plate.[18]
-
Controls: Include a positive control (broth with inoculum but no compound) to ensure microbial growth and a negative/sterility control (broth only).[18]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.[16][18]
Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) assay.
Antiviral Activity
The 1,2,3-triazole scaffold is integral to many compounds exhibiting potent activity against a variety of viruses, including Chikungunya virus (CHIKV), herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[19][20][21] Their structural features allow them to target various stages of the viral replication cycle.
Mechanism of Action
Triazole derivatives can inhibit viral replication through multiple mechanisms. For example, in studies against CHIKV, different derivatives were found to inhibit either viral entry or viral release.[20] Molecular docking studies suggested that these compounds may target viral proteins such as the nsP1 protein or the capsid protein.[20] The ability of the triazole ring to act as a bioisostere allows it to mimic natural substrates or peptide bonds, thereby blocking the function of crucial viral enzymes.[2][20]
Quantitative Data Summary: Antiviral Activity
Antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀), the concentration required to inhibit viral replication by 50%. The selectivity index (SI), calculated as CC₅₀ (cytotoxicity) / EC₅₀, is a critical measure of a compound's therapeutic window.
| Compound Class | Virus | Cell Line | Activity (EC₅₀) | Selectivity Index (SI) | Reference |
| 1,4-disubstituted-1,2,3-triazole (Cpd 1) | Chikungunya (CHIKV) | Vero | 19.9 µM | 23.4 | [20] |
| 1,4-disubstituted-1,2,3-triazole (Cpd 2) | Chikungunya (CHIKV) | Vero | 19.7 µM | 10.7 | [20] |
| Lupinine-Triazole Derivative | Influenza A (H1N1/H3N2) | N/A | >90% infectivity loss | Not specified | [22] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a virus and the efficacy of an antiviral compound. It measures the ability of a drug to reduce the number of viral plaques formed in a monolayer of host cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for CHIKV) in 6-well or 12-well plates and grow until confluent.
-
Virus & Compound Incubation: Prepare serial dilutions of the test compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayer. Add the virus-compound mixture to the cells and incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing the respective concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Incubation: Incubate the plates for several days (time is virus-dependent) until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with formalin) and stain with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ from a dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. 1,2,3-triazole derivatives have demonstrated notable anti-inflammatory properties, often through the modulation of key inflammatory mediators.[23][24][25]
Mechanism of Action: COX-2 and Cytokine Inhibition
The anti-inflammatory effects of many triazole derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[23] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[23] Additionally, some compounds have been shown to modulate the balance of pro-inflammatory and anti-inflammatory cytokines. Studies have revealed that active triazole derivatives can significantly decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α, while increasing the level of anti-inflammatory cytokine IL-4.[23][26]
Caption: Anti-inflammatory mechanisms involving COX-2 and cytokine modulation.
Quantitative Data Summary: Anti-inflammatory Activity
In vitro anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in stimulated macrophage or microglial cells.
| Compound Class | Assay | Activity (IC₅₀) | Reference |
| Dehydroabietic Acid-Triazole Hybrids | NO Inhibition (BV2 cells) | 8.00 ± 0.83 µM | [24] |
| Dehydroabietic Acid-Triazole Hybrids | NO Inhibition (BV2 cells) | 8.13 ± 0.97 µM | [24] |
| 1,4-disubstituted 1H-1,2,3-triazoles | Carrageenan-induced paw edema | 77.4% inhibition | [23][26] |
Experimental Protocol: In Vitro NO Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, by cells (like murine macrophage RAW 264.7 or microglial BV2 cells) stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 or BV2 cells in a 96-well plate and allow them to adhere overnight.[24]
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + compound only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): NO is unstable and quickly converts to nitrite in the culture medium. The concentration of nitrite is measured using the Griess reagent.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 5-10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 5-10 minutes in the dark. A pink/magenta color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.
Conclusion and Future Perspectives
The 1,2,3-triazole scaffold is a validated "privileged structure" in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. The efficiency of click chemistry has made vast chemical libraries accessible, allowing for rapid screening and optimization of lead compounds. Future research will likely focus on creating multi-target agents by hybridizing the triazole core with other known pharmacophores to tackle complex diseases like drug-resistant cancers and infections.[7][27] As our understanding of disease biology deepens, the rational design of 1,2,3-triazole derivatives will continue to be a highly productive and exciting frontier in the quest for novel therapeutics.
References
-
Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom.org. Retrieved from [Link]
-
(2022, December 1). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal Of Pharmaceutical Sciences And Research. Retrieved from [Link]
-
Rather, M. A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]
-
Bábelová, A., et al. (2018, January 18). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Retrieved from [Link]
-
Aytmuratova, U. K., et al. (n.d.). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Retrieved from [Link]
-
(2020, April 1). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
-
da Silva, G. P., et al. (2023, October 25). Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. Future Medicine. Retrieved from [Link]
-
(2023, November 24). A Literature Review Focusing on the Antiviral Activity of[3][5][19] and[5][16][19]-triazoles. Bentham Science. Retrieved from [Link]
-
(2024, October 21). An explicative review of the pharmacological activities of 1,2,3-Triazole linked Benzimidazole derivatives. Retrieved from [Link]
-
(2024, September 1). A Literature Review Focusing on the Antiviral Activity of[3][5][19] and[5][16][19]-triazoles. Retrieved from [Link]
-
(2024, November 1). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Retrieved from [Link]
-
(2015, April 1). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
(2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. Retrieved from [Link]
-
(n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Retrieved from [Link]
-
(n.d.). (PDF) "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. Retrieved from [Link]
-
Aly, A. A., et al. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PMC. Retrieved from [Link]
-
Li, S., et al. (2025, April 2). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. PMC. Retrieved from [Link]
-
Shultyev, V. V., et al. (2024, December 5). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2019, December 1). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. PubMed. Retrieved from [Link]
-
(2012, September 15). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. Retrieved from [Link]
-
(2025, January 28). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au. Retrieved from [Link]
-
Rani, A., et al. (2020, February 4). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Publishing. Retrieved from [Link]
-
(n.d.). 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Aytmuratova, U. K., et al. (n.d.). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Asati, V., et al. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]
-
(2024, April 26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Retrieved from [Link]
-
Loganathan, C. G., et al. (n.d.). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. Retrieved from [Link]
-
(n.d.). 1,2,3‐Triazole hybrids as anticancer agents: A review. Semantic Scholar. Retrieved from [Link]
-
(2024, August 10). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
(2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. Retrieved from [Link]
-
(n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
-
(2020, September 16). Full article: Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Taylor & Francis. Retrieved from [Link]
-
(2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
(2015, March 20). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Retrieved from [Link]
-
Stalińska, J., et al. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Retrieved from [Link]
-
Iijima, Y., et al. (2019, December 15). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. Retrieved from [Link]
-
(n.d.). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. Retrieved from [Link]
-
(2024, March 6). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed. Retrieved from [Link]
-
(2019, January 22). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. SciSpace. Retrieved from [Link]
-
Nesterov, V., et al. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 10. ijpbs.com [ijpbs.com]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijpsr.com [ijpsr.com]
- 20. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. mdpi.com [mdpi.com]
- 23. portfolio.afu.uz [portfolio.afu.uz]
- 24. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bot Verification [rasayanjournal.co.in]
- 26. biomedpharmajournal.org [biomedpharmajournal.org]
- 27. healthinformaticsjournal.com [healthinformaticsjournal.com]
